3-Allyl-5-methoxy-4-propoxy-benzaldehyde
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Overview
Description
3-Allyl-5-methoxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with allyl, methoxy, and propoxy groups. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-propoxybenzaldehyde and allyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Allyl-5-methoxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Scientific Research Applications
3-Allyl-5-methoxy-4-propoxy-benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The allyl, methoxy, and propoxy groups may also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Allyl-5-methoxy-4-propoxy-benzaldehyde can be compared with similar compounds such as:
3-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, which may result in different reactivity and applications.
3-Allyl-4-methoxybenzaldehyde: Lacks the propoxy group, which may affect its solubility and interaction with biological targets.
5-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBZSICHGJRTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)C=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390012 |
Source
|
Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876709-19-2 |
Source
|
Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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